A Comprehensive Technical Guide to the Synthesis and Structural Elucdidation of Quinine Hydrobromide
A Comprehensive Technical Guide to the Synthesis and Structural Elucdidation of Quinine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis of quinine hydrobromide, a salt of the historically significant antimalarial alkaloid, quinine. It further details the comprehensive structural elucidation of the synthesized compound using modern analytical techniques. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug discovery and development.
Introduction to Quinine
Quinine, a primary alkaloid derived from the bark of the Cinchona tree, was the first successful chemical compound used to treat an infectious disease, malaria.[1] Its mechanism of action, while not fully resolved, is widely believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[2][3] This interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leads to the accumulation of the cytotoxic free heme, ultimately causing parasite death.[3][4] Quinine may also inhibit the parasite's nucleic acid and protein synthesis.[2][5] Due to its continued relevance, particularly in cases of chloroquine-resistant malaria, the synthesis and characterization of its various salt forms, such as the hydrobromide, remain of significant interest.
Synthesis of Quinine Hydrobromide
The synthesis of quinine hydrobromide is typically achieved through a straightforward acid-base reaction between quinine free base and hydrobromic acid. This process protonates the more basic quinuclidine nitrogen atom of the quinine molecule.
General Reaction Scheme
The reaction involves the protonation of the quinuclidine nitrogen of quinine by hydrobromic acid to form the corresponding ammonium salt, quinine hydrobromide.
C₂₀H₂₄N₂O₂ + HBr → C₂₀H₂₅BrN₂O₂
Experimental Workflow for Synthesis
The synthesis and purification process follows a logical sequence of dissolution, reaction, precipitation, and isolation.
Caption: Experimental workflow for quinine hydrobromide synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of quinine hydrobromide from quinine free base.
-
Dissolution: Weigh 10.0 g of quinine (30.8 mmol) and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of 95% ethanol and stir at room temperature until the quinine is completely dissolved.
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Reaction: While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid (HBr) dropwise to the quinine solution. A white precipitate may begin to form immediately.
-
Precipitation: After the addition of HBr is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. Cool the flask in an ice bath for 1 hour to maximize precipitation.
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Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
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Purification: Wash the collected solid with two 20 mL portions of cold 95% ethanol to remove any unreacted starting materials or impurities.
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Drying: Dry the purified quinine hydrobromide in a vacuum oven at 60°C to a constant weight. The final product should be a white, crystalline powder.
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key properties of quinine hydrobromide.
| Property | Value |
| Chemical Formula | C₂₀H₂₅BrN₂O₂[6][7] |
| Molecular Weight | 405.34 g/mol [7][8] |
| Appearance | White crystalline powder |
| Theoretical Yield | ~12.5 g (based on 10g quinine input) |
| Elemental Analysis | C: 59.26%, H: 6.22%, Br: 19.71%, N: 6.91%, O: 7.89%[8] |
Structural Elucidation
Confirming the identity and purity of the synthesized quinine hydrobromide requires a combination of spectroscopic and analytical methods. Each technique provides unique information that, when combined, offers a complete structural picture.
Caption: Logical workflow for structural elucidation.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure and functional groups present in the synthesized compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For quinine hydrobromide, the spectrum is expected to be similar to that of quinine, with potential shifts in protons near the protonated nitrogen.[9][10]
| Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Assignment |
| ~8.7 | d | Aromatic C2'-H |
| ~7.9 | d | Aromatic C5'-H |
| ~7.6 | d | Aromatic C8'-H |
| ~7.4 | dd | Aromatic C7'-H |
| ~5.8 | ddd | Vinyl C10-H |
| ~5.5 | d | C9-H (hydroxyl) |
| ~5.0 | m | Vinyl C11-H₂ |
| ~3.9 | s | Methoxy (-OCH₃) |
| 1.5 - 3.5 | m | Aliphatic Protons |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[11]
| Chemical Shift (δ) ppm (DMSO-d₆) | Assignment |
| ~157 | C6' (C-O) |
| ~148 | C8a' |
| ~144 | C4' |
| ~141 | C10 (vinyl) |
| ~131 | C5' |
| ~121 | C7' |
| ~114 | C11 (vinyl) |
| ~102 | C3' |
| ~70 | C9 (C-OH) |
| ~56 | Methoxy (-OCH₃) |
| 20 - 60 | Aliphatic Carbons (C2-C8) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200 - 3500 | O-H stretch (hydroxyl group) |
| 2800 - 3000 | C-H stretch (aliphatic and vinyl) |
| ~2500 - 3000 | N⁺-H stretch (ammonium) |
| 1500 - 1620 | C=C stretch (aromatic and vinyl) |
| 1000 - 1300 | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the cation.
| Parameter | Expected Value |
| Technique | ESI⁺ (Electrospray Ionization, Positive Mode) |
| Expected Ion | [C₂₀H₂₅N₂O₂]⁺ (Quininium ion) |
| Calculated m/z | 325.1916 |
Crystallographic Analysis
Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation.[12][13] For quinine hydrobromide, this analysis would unequivocally confirm the protonation site at the quinuclidine nitrogen and determine the absolute stereochemistry of the five stereogenic centers.[14]
Proposed Antimalarial Mechanism of Action
Understanding the mechanism of action is crucial for drug development. Quinine's primary antimalarial activity is attributed to its interference with the detoxification of heme within the parasite's food vacuole.
Caption: Quinine's inhibition of heme detoxification pathway.
Conclusion
This guide provides a comprehensive overview of the synthesis and structural elucidation of quinine hydrobromide. The straightforward acid-base reaction yields the desired salt, whose identity and purity can be rigorously confirmed through a suite of modern analytical techniques, including NMR, IR, and mass spectrometry, with X-ray crystallography offering the most definitive structural proof. The detailed protocols and tabulated data herein serve as a valuable resource for chemists and pharmaceutical scientists working with this important class of alkaloids.
References
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- 4. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 5. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Quinine (Hydrobromide) | C20H25BrN2O2 | CID 11068 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. medkoo.com [medkoo.com]
- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 10. Quinine(130-95-0) 1H NMR spectrum [chemicalbook.com]
- 11. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 12. rsc.org [rsc.org]
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- 14. Quinine total synthesis - Wikipedia [en.wikipedia.org]
